Dichloroacetaldehyde diethyl acetal
Overview
Description
Dichloroacetaldehyde diethyl acetal is an organic compound with the molecular formula C6H12Cl2O2. It is also known as this compound. This compound is characterized by the presence of two chlorine atoms and two ethoxy groups attached to a central carbon atom. It is a colorless liquid with a molecular weight of 187.06 g/mol .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its structure .
Biochemical Pathways
It’s worth noting that similar compounds have been found to participate in oligomerization reactions .
Pharmacokinetics
Its physical properties such as boiling point (183-184 °c), density (1138 g/mL at 25 °C), and its solubility in water, alcohols, and ether solvents can influence its bioavailability.
Result of Action
In addition, it can cause respiratory irritation if inhaled in large quantities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-2,2-diethoxyethane. Its stability can be affected by temperature, as it has a recommended storage temperature of 2-8°C . Furthermore, its solubility in different solvents can influence its distribution in various environments .
Preparation Methods
Dichloroacetaldehyde diethyl acetal can be synthesized through various methods. One common synthetic route involves the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{Cl}_2\text{CHCHO} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Cl}_2\text{CHCH(OC}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} ]
In industrial settings, this compound can be produced by reacting dichloroacetaldehyde with ethanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dichloroacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of diethoxyacetaldehyde.
Hydrolysis: In the presence of water and an acid or base catalyst, 1,1-dichloro-2,2-diethoxyethane can hydrolyze to form dichloroacetaldehyde and ethanol.
Oxidation: This compound can be oxidized to form dichloroacetic acid under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and potassium permanganate .
Scientific Research Applications
Dichloroacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organochlorine compounds.
Biology: This compound is utilized in studies involving the modification of biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Dichloroacetaldehyde diethyl acetal can be compared with similar compounds such as:
Dichloroacetaldehyde: This compound lacks the ethoxy groups present in 1,1-dichloro-2,2-diethoxyethane, making it less versatile in certain chemical reactions.
Diethoxyacetaldehyde: This compound does not contain chlorine atoms, which limits its reactivity compared to 1,1-dichloro-2,2-diethoxyethane.
1,1-Dichloroethane: This compound lacks the ethoxy groups, making it less useful in organic synthesis.
This compound is unique due to its combination of chlorine atoms and ethoxy groups, which provide a balance of reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
1,1-dichloro-2,2-diethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLQZJRWKQATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Cl)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060700 | |
Record name | 1,1-Dichloro-2,2-diethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-33-0 | |
Record name | Dichloroacetaldehyde diethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dichloro-2,2-diethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloro-2,2-diethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichloro-2,2-diethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.